molecular formula C25H17BrFN5O2 B2542364 4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide CAS No. 1110978-10-3

4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide

Cat. No.: B2542364
CAS No.: 1110978-10-3
M. Wt: 518.346
InChI Key: RIZDSSLLCQYGEV-UHFFFAOYSA-N
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Description

4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is a useful research compound. Its molecular formula is C25H17BrFN5O2 and its molecular weight is 518.346. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Research on benzamide derivatives, including compounds with oxadiazole and imidazole rings, has demonstrated significant potential in anticancer activity. For example, substituted benzamides have been evaluated for their effectiveness against various cancer cell lines, such as breast, lung, colon, and ovarian cancer. These compounds often exhibit moderate to excellent anticancer activity, suggesting that similar structures could be explored for cancer treatment and drug design (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives containing oxadiazole rings have also shown promising antimicrobial and antioxidant activities. These compounds have been synthesized and screened for their ability to inhibit alpha-glucosidase, demonstrating notable scavenging activities against ABTS and DPPH radicals. This indicates potential for the development of antimicrobial and antioxidant agents based on similar chemical structures (Menteşe et al., 2015).

Antimycobacterial Screening

The synthesis and characterization of amide derivatives with oxadiazole rings have shown significant in vitro antitubercular activities. These compounds, when tested against Mycobacterium tuberculosis, revealed potential lead molecules for further drug development, highlighting the importance of structural modifications in enhancing antimicrobial efficacy (Nayak et al., 2016).

Heparanase Inhibition

N-benzamide derivatives, including those with benzoimidazolyl and oxadiazole rings, have been identified as inhibitors of heparanase, an enzyme implicated in tumor metastasis and angiogenesis. Some derivatives exhibit good inhibitory activity, suggesting a pathway for developing anti-metastatic agents (Xu et al., 2006).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies reveal that certain substitutions on the oxadiazole ring can significantly enhance corrosion resistance, providing insights into the design of novel corrosion inhibitors (Ammal et al., 2018).

Mechanism of Action

    Target of action

    Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Therefore, it’s possible that “4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide” might also interact with multiple targets in the body.

Future Directions

Future research on this compound could involve determining its exact structure and properties, studying its reactivity and potential uses, and assessing its safety and environmental impact .

Properties

IUPAC Name

4-bromo-N-[4-[[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrFN5O2/c26-19-7-3-18(4-8-19)24(33)29-21-11-1-16(2-12-21)13-32-14-22(28-15-32)25-30-23(31-34-25)17-5-9-20(27)10-6-17/h1-12,14-15H,13H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZDSSLLCQYGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=C2)C3=NC(=NO3)C4=CC=C(C=C4)F)NC(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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